2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide
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Overview
Description
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system . This interaction can lead to various biological effects, depending on the specific targets involved.
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
It is known that benzimidazole derivatives can have a wide range of biological effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally considered to be air stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The subsequent steps include chlorination and alkylation reactions to introduce the dichloro and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various nucleophiles into the molecule .
Scientific Research Applications
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2,4-dichlorobenzimidazole: A closely related compound with similar biological activities.
5-methylbenzimidazole: Another derivative with distinct properties
Uniqueness
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide is unique due to its specific combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,4-dichloro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-9-3-6-14-15(7-9)22-16(21-14)10(2)20-17(23)12-5-4-11(18)8-13(12)19/h3-8,10H,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLKMRJULPEDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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